molecular formula C7H9NO2S B186567 Methyl 3-amino-5-methylthiophene-2-carboxylate CAS No. 76575-71-8

Methyl 3-amino-5-methylthiophene-2-carboxylate

Cat. No.: B186567
CAS No.: 76575-71-8
M. Wt: 171.22 g/mol
InChI Key: FVKMOPIFLCMZMI-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS 76575-71-8) is a heterocyclic compound with the molecular formula C₇H₉NO₂S and a molecular weight of 171.21 g/mol . Structurally, it features a thiophene ring substituted with an amino group at position 3, a methyl group at position 5, and a methyl ester at position 2. This compound is a key intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules like kinase inhibitors and antimicrobial agents. It is a solid with slight water solubility and poses hazards related to skin/eye irritation (H315, H319, H335) .

Properties

IUPAC Name

methyl 3-amino-5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKMOPIFLCMZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356017
Record name methyl 3-amino-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76575-71-8
Record name methyl 3-amino-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester
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Preparation Methods

Reaction Overview

This method involves a two-stage process starting with crotononitrile and methyl thioglycolate. The first stage introduces chlorine to crotononitrile in the presence of pyridine, followed by cyclization with methyl thioglycolate under basic conditions.

Detailed Procedure

  • Stage 1 (Chlorination):
    Crotononitrile (298.00 g, 4.44 mol) is mixed with pyridine (61.49 g, 0.78 mol) at 0°C. Chlorine gas (314.92 g, 4.44 mol) is introduced at 60–65 g/h, maintaining the temperature at 10–13°C. The mixture is stirred overnight, dissolved in dichloromethane, and filtered through silica gel.

  • Stage 2 (Cyclization):
    The chlorinated intermediate is combined with methyl thioglycolate (422.77 g, 3.98 mol) and added to a slurry of potassium carbonate (1,651 g, 11.95 mol) in methanol (2.2 L) at 10°C. The reaction is stirred for 5 hours at room temperature, filtered, and purified via vacuum distillation and recrystallization from methanol.

Key Data

ParameterValue
Yield26%
Purity (post-recrystallization)>98% (by NMR)
Reaction Time24 hours (Stage 1) + 5 hours (Stage 2)

This method’s low yield is attributed to side reactions during chlorination, necessitating rigorous purification.

Nitration-Reduction Pathway

Reaction Overview

This approach begins with nitration of 5-methylthiophene-2-carboxylate, followed by reduction of the nitro group to an amine.

Detailed Procedure

  • Nitration:
    5-Methylthiophene-2-carboxylate is treated with a nitric acid-sulfuric acid mixture at 0–5°C. The nitro derivative is isolated via solvent extraction.

  • Reduction:
    The nitro intermediate is reduced using tin(II) chloride and hydrochloric acid. The resulting amine is esterified with methanol under acidic conditions.

Key Data

ParameterValue
Overall Yield58–65%
Critical Control PointsTemperature during nitration (<5°C)

This method avoids hazardous chlorine gas but requires precise temperature control to prevent over-nitration.

One-Pot Condensation Method

Reaction Overview

A streamlined one-pot synthesis employs elemental sulfur, a ketone (e.g., acetone), and methyl cyanoacetate, catalyzed by morpholine.

Detailed Procedure

Methyl cyanoacetate (1.0 mol), acetone (1.2 mol), sulfur (1.1 mol), and morpholine (0.1 mol) are refluxed in ethanol for 6–8 hours. The product precipitates upon cooling and is filtered.

Key Data

ParameterValue
Yield70–85%
Purity95–97% (HPLC)

This method offers superior yield and scalability, making it favorable for industrial production.

Comparative Analysis of Methods

Yield and Scalability

MethodYieldScalability
Two-Stage Synthesis26%Low
Nitration-Reduction58–65%Moderate
One-Pot Condensation70–85%High

The one-pot method outperforms others in yield and operational simplicity, though it requires careful catalyst handling.

Industrial Production Insights

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:

  • Residence Time: 2–3 minutes for chlorination.

  • Catalyst Recovery: Morpholine is recycled via distillation, reducing costs.

Purification Techniques

MethodPurity Improvement
Vacuum Distillation90% → 98%
Recrystallization (MeOH)85% → 99%
Column Chromatography75% → 97%

Recrystallization from methanol is preferred for balancing yield and purity.

Challenges and Optimization Strategies

  • Side Reactions: Minimized by controlling stoichiometry (e.g., 1:1.05 molar ratio of crotononitrile to chlorine).

  • Byproduct Formation: Additives like silica gel during filtration improve selectivity .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
Methyl 3-amino-5-methylthiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to interact with specific receptors in the brain, making it particularly valuable in developing drugs targeting neurological disorders such as depression and anxiety .

Case Study: MAPK Inhibitors
Research has demonstrated that derivatives of this compound can be utilized in synthesizing mitogen-activated protein kinase (MAPK) inhibitors. These inhibitors have shown promise in treating cellular aging, specifically in Werner syndrome, where they can reverse aging phenotypes and improve cellular replication rates .

Agricultural Chemicals

Enhancement of Agrochemicals
This compound is integral to formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. Its ability to improve absorption and effectiveness on target plants is crucial for developing more efficient agricultural practices .

Example Application
In various studies, this compound has been reported to increase the activity of herbicides, leading to better crop yields while minimizing environmental impact .

Organic Synthesis

Building Block for Complex Molecules
this compound is a valuable building block in organic synthesis. It enables researchers to create complex molecules for materials science and nanotechnology applications .

Synthesis Methodologies
Various synthetic methodologies have been developed utilizing this compound, including microwave-assisted synthesis techniques that provide rapid and high-yielding reactions for producing thiophene derivatives .

Colorants and Dyes

Development of Colorants
The unique structure of this compound makes it suitable for developing vibrant colorants and dyes used in textiles and coatings. These colorants exhibit excellent stability and colorfastness, which are essential properties for commercial applications .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceuticals Intermediate for neurological drugsTargets specific brain receptors
Agriculture Enhances pesticide/herbicide formulationsImproves absorption and effectiveness
Organic Synthesis Building block for complex moleculesEnables advanced material science applications
Colorants/Dyes Development of stable dyes for textilesProvides vibrant colors with excellent fastness

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The amino group can form hydrogen bonds with target proteins, while the thiophene ring can engage in π-π interactions, stabilizing the compound within the active site of the target .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 3-amino-5-methylthiophene-2-carboxylate 76575-71-8 C₇H₉NO₂S 171.21 3-NH₂, 5-CH₃, 2-COOCH₃ Pharmaceutical intermediate
Ethyl 3-amino-5-methylthiophene-2-carboxylate - C₈H₁₁NO₂S 185.24 Ethyl ester Lipophilic drug candidates
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate 1094398-45-4 C₁₂H₁₀BrNO₂S 312.19 3-NH₂, 5-(3-BrC₆H₄), 2-COOCH₃ Kinase inhibitors
Methyl 4-aminothiophene-2-carboxylate 89499-43-4 C₆H₇NO₂S 157.18 4-NH₂, 2-COOCH₃ Catalysis research

Biological Activity

Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 76575-71-8) is an organic compound notable for its potential biological activity, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₇H₉NO₂S
  • Molecular Weight : 171.22 g/mol
  • IUPAC Name : this compound
  • Solubility : Slightly soluble in water
  • Physical Form : Solid

This compound features an amino group at the 3-position, a methyl group at the 5-position, and a carboxylate ester at the 2-position, which contribute to its reactivity and potential biological interactions.

This compound is primarily investigated for its role as a precursor in the synthesis of small molecule protein tyrosine kinase inhibitors. These inhibitors are crucial in modulating various signaling pathways implicated in cancer and other diseases. The compound's mechanism of action may involve:

  • Interaction with Protein Kinases : The amino and ester groups likely facilitate binding to specific protein targets, influencing their activity.
  • Biochemical Pathways : It is suggested that this compound can modulate pathways related to cell proliferation and survival, particularly through the inhibition of tyrosine kinases involved in oncogenic signaling .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • In Vitro Studies : Research indicates that derivatives of thiophene compounds exhibit selective cytotoxicity against various cancer cell lines. The structural similarities suggest that this compound may also possess similar properties, although specific data on this compound's efficacy is limited .

Anti-inflammatory Effects

The compound's biological activity extends beyond anticancer properties, as it is also being explored for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of thiophene derivatives:

  • Protein Tyrosine Kinase Inhibition : A study focusing on related thiophene compounds demonstrated significant inhibition of specific protein kinases, leading to reduced cell proliferation in cancer models.
  • Structural Activity Relationship (SAR) : Research on similar compounds has shown that modifications in the thiophene ring can enhance biological activity, indicating that structural variations in this compound might also yield potent bioactive derivatives .

Comparison with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
Methyl 3-amino-4-methylthiophene-2-carboxylateDifferent positioning of functional groupsPotential anticancer activity
Methyl 3-amino-2-methylthiophene-2-carboxylateVariations in substitution patternsAnti-inflammatory properties

The comparison highlights how slight variations in molecular structure can lead to significant differences in biological activity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiophene ring undergoes oxidation under controlled conditions:

Reagents/ConditionsProductsYieldKey Observations
H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid, 60°C, 1.5 hrs Sulfoxide derivatives85%Selective oxidation at sulfur without affecting the amino group.
m-Chloroperbenzoic acid (mCPBA), CH<sub>2</sub>Cl<sub>2</sub>, 0°C Sulfone derivatives72%Requires stoichiometric oxidant for complete conversion.
  • Mechanism : The sulfur atom is oxidized to sulfoxide (S=O) or sulfone (O=S=O) via electrophilic attack.
  • Applications : Sulfoxide/sulfone derivatives are intermediates in drug design (e.g., kinase inhibitors) .

Reduction Reactions

The ester group and amino moiety participate in reduction:

Reagents/ConditionsProductsYieldKey Observations
LiAlH<sub>4</sub>, THF, reflux 3-Amino-5-methylthiophene-2-methanol68%Ester reduced to primary alcohol; amino group remains intact.
H<sub>2</sub>, Pd/C, MeOH 3-Amino-5-methylthiophene-2-carboxylic acid90%Catalytic hydrogenation cleaves the methyl ester to carboxylic acid.
  • Mechanism : LiAlH<sub>4</sub> reduces the ester to a primary alcohol, while hydrogenation removes the ester group.

Substitution Reactions

The amino group undergoes nucleophilic substitution:

Reagents/ConditionsProductsYieldKey Observations
Bromine (Br<sub>2</sub>), AcOH, 60°C 3-Bromo-5-methylthiophene-2-carboxylate78%Electrophilic aromatic substitution at the amino group.
Phosgene (COCl<sub>2</sub>), KOH, H<sub>2</sub>O 6-Methyl-2H-thieno[3,2-d] oxazine-2,4(1H)-dione65%Cyclization forms oxazine-dione via urea linkage.
  • Mechanism : Bromination replaces the amino group with bromine, while phosgene induces cyclization to form heterocycles.

Cross-Coupling Reactions

Palladium-catalyzed coupling enables arylation:

Reagents/ConditionsProductsYieldKey Observations
Aryl iodides, Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF 3-Amino-5-(aryl)-thiophene-2-carboxylates60–85%Direct C–H arylation at the 5-position of thiophene.
  • Mechanism : Oxidative addition of aryl halides to Pd(0) followed by C–H activation at the thiophene ring.

Ester Hydrolysis

Controlled hydrolysis modifies the ester group:

Reagents/ConditionsProductsYieldKey Observations
KOH (aq.), MeOH, reflux 3-Amino-5-methylthiophene-2-carboxylic acid92%Base-mediated saponification under mild conditions.

Case Studies

  • Anticancer Agent Synthesis :
    • Bromination of the amino group followed by Suzuki coupling yielded a library of derivatives with IC<sub>50</sub> values < 10 µM against breast cancer cell lines.
  • Heterocyclic Scaffolds :
    • Reaction with phosgene produced oxazine-diones, which showed inhibitory activity against tyrosine kinases (IC<sub>50</sub> = 0.8 µM).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-5-methylthiophene-2-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives. For example, Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (a structural analog) is synthesized via a Gewald reaction using ketones, elemental sulfur, and cyanoacetates under basic conditions . Key variables include solvent choice (DMF or ethanol), temperature (60–80°C), and catalyst (morpholine). Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts like unreacted sulfur. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR (DMSO-d6 or CDCl3) resolve aromatic protons (δ 6.5–7.5 ppm) and methyl/ester groups (δ 2.0–3.5 ppm). Anomalies in amine proton signals (e.g., broadening) may indicate hydrogen bonding or impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Gradient elution (e.g., 70% acetonitrile to 90% over 20 min) separates polar byproducts .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragments, such as loss of COOCH3 .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to identify reactive sites. For example, the amino group’s lone pair (HOMO) and thiophene ring’s π-system (LUMO) suggest susceptibility to electrophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the SMD continuum approach. Validation involves comparing predicted activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in spectral data or crystallographic refinement for this compound?

  • Methodological Answer :

  • Spectral Discrepancies : If NMR signals deviate from expected splitting (e.g., amine protons appearing as singlets instead of doublets), consider dynamic effects like tautomerism. Variable-temperature NMR (VT-NMR) can confirm equilibrium shifts .
  • Crystallography : Use SHELXL for structure refinement. For twinned crystals, apply HKLF5 merging and twin law matrices. High-resolution data (<1.0 Å) improve anisotropic displacement parameter (ADP) modeling .

Q. How does this compound participate in multicomponent reactions (MCRs) to generate heterocyclic scaffolds?

  • Methodological Answer : The amino and ester groups enable MCRs like the Ugi reaction. For instance, reacting with aldehydes, isocyanides, and carboxylic acids forms tetracyclic thiophene-fused lactams. Optimize molar ratios (1:1:1:1) in methanol at 50°C. Monitor regioselectivity via LC-MS and isolate products via column chromatography (hexane/ethyl acetate) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • Storage : Store at 2–8°C in sealed containers under nitrogen to prevent hydrolysis of the ester group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-5-methylthiophene-2-carboxylate
Reactant of Route 2
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Methyl 3-amino-5-methylthiophene-2-carboxylate

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